The synthesis of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate typically involves several key steps:
These synthetic routes may vary in yield and purity based on the specific conditions employed (e.g., temperature, solvent choice).
The molecular structure of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can be described as follows:
The presence of these diverse functional groups contributes to its chemical reactivity and potential biological activity.
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate can undergo several chemical reactions typical of carbamates and oxadiazoles:
These reactions are significant for modifying the compound to enhance its biological properties or to create derivatives with novel activities.
The mechanism of action of tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is primarily related to its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can facilitate hydrogen bonding and π–π interactions with target macromolecules.
This binding may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects. For instance, compounds containing oxadiazole rings have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in research and industry.
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate has potential applications across several fields:
The 1,2,4-oxadiazole heterocycle, a five-membered ring featuring one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole". Despite its early discovery, significant pharmacological interest emerged nearly eight decades later when photochemical rearrangements revealing its potential for generating diverse heterocyclic systems were documented. Biological activity studies commenced in the 1940s, culminating in the 1960s with Oxolamine (Figure 1), the first commercially approved drug incorporating this heterocycle, marketed as a cough suppressant. This breakthrough established the 1,2,4-oxadiazole nucleus as a viable pharmacophore [1].
Over the subsequent four decades, exploration intensified, yielding compounds with diverse biological activities: anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and activity against neurological targets like the kappa opioid receptor and butyrylcholinesterase. Notably, the heterocycle demonstrates bioisosteric equivalence to ester and amide functionalities, offering enhanced metabolic stability where hydrolysis susceptibility is problematic. This property significantly enhanced its utility in drug design [1].
The early 21st century witnessed a surge in pharmaceutical applications, with several 1,2,4-oxadiazole-containing drugs reaching the market:
Furthermore, the discovery of natural products containing the 1,2,4-oxadiazole ring, notably Phidianidines A and B (isolated from the sea slug Phidiana militaris in 2011) and Quisqualic acid (from Quisqualis indica seeds), underscored its biological relevance beyond synthetic chemistry. Phidianidines exhibit cytotoxicity and receptor agonist properties, while Quisqualic acid acts on metabotropic glutamate receptors [1].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial discovery and structural characterization of the 1,2,4-oxadiazole heterocycle. |
1940s | Commencement of biological activity studies | Shift from chemical curiosity to exploration of therapeutic potential. |
1960s | Introduction of Oxolamine | First-In-Class drug; validation of 1,2,4-oxadiazole as a therapeutically relevant scaffold. |
1980s-2000s | Expansion into diverse therapeutic areas (CNS, oncology, infection) | Broad spectrum of biological activities demonstrated; bioisosteric properties exploited. |
2011 | Isolation of Phidianidine A and B (natural products) | Demonstration of natural occurrence and potent bioactivity (cytotoxicity, receptor modulation). |
Present | Multiple marketed drugs (Pleconaril, Ataluren, etc.) and extensive pipeline | Established as a privileged scaffold in modern medicinal chemistry. |
The 1,2,4-oxadiazole ring has emerged as a critically important bioisostere in rational drug design, primarily serving as a stable surrogate for ester and amide functionalities. This substitution addresses a fundamental challenge: the susceptibility of esters and amides to enzymatic hydrolysis (in vivo), leading to metabolic instability and short half-lives of potential drug candidates. The 1,2,4-oxadiazole heterocycle mitigates this instability while often preserving or enhancing the desired biological interactions [1].
The bioisosteric equivalence stems from several key physicochemical and topological properties:
This strategic replacement is powerfully illustrated in marketed drugs:
Furthermore, the inherent conformational properties of carbamate groups, frequently combined with oxadiazoles in advanced intermediates like Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, add another layer of design sophistication. Carbamates exhibit rotamerism around the C(O)-N bond (syn and anti conformers, Figure 2). The energy difference between these rotamers is typically small (~1.0–1.5 kcal/mol), favoring the anti conformation due to steric and electrostatic factors. This conformational flexibility, influenced by solvent, temperature, and hydrogen bonding (e.g., dimer formation stabilizing syn rotamers in carboxylic acids), allows carbamates to adapt optimally to binding sites, enhancing target engagement [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Metabolic Stability | Low (Susceptible to hydrolysis) | High (Resistant to esterases/amidases) | Improved plasma half-life; reduced metabolic clearance. |
Hydrogen Bonding | Strong HBA (Carbonyl O); Amide: HBD/HBA (NH) | Strong HBAs (Ring O, N atoms) | Can mimic key interactions; lacks HBD unless substituted. |
Dipole Moment | ~3.7 D (Amide), ~1.8 D (Ester) | ~3-4 D | Effective mimic of trans-amide conformation for target binding. |
Conformational Freedom | Moderate (Rotation around C-N/C-O) | Restricted (Aromatic ring) | Can pre-organize the molecule for binding, potentially increasing potency. |
Lipophilicity (π) | Varies | Contributes aromatic π character | Can modulate Log P; influence membrane permeability and distribution. |
Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate represents a sophisticated molecular construct integrating two privileged motifs in medicinal chemistry: the 1,2,4-oxadiazole heterocycle and the tert-butoxycarbonyl (Boc) carbamate protecting group. Its systematic name defines its structure: a cyclohexyl ring where the 1-position is substituted by both a 3-methyl-1,2,4-oxadiazol-5-yl group and a tert-butoxycarbonylamino (Boc-NH-) group. Its molecular formula is C₁₄H₂₃N₃O₃, corresponding to a molecular weight of 281.35 g/mol [1] [3] [5].
Structural and Functional Significance:
Synthetic Utility and Design:This compound exemplifies a versatile multifunctional building block in drug discovery:
Table 3: Key Structural Features and Roles of Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Structural Motif | Key Features | Role in Chemistry/Drug Discovery |
---|---|---|
3-Methyl-1,2,4-oxadiazol-5-yl | - Aromatic heterocycle- Bioisostere for esters/amides- Metabolic stability- HB Acceptors (O, N) | - Provides stability and drug-like properties- Enables target interactions- Rigid spacer/linker |
Cyclohexyl (Quaternary C1) | - Aliphatic carbocycle- Conformational constraint (chair)- Steric bulk- 3D vector orientation | - Introduces 3D character and chirality potential- Modulates lipophilicity and solubility- Defines spatial separation of motifs |
Tert-Butoxycarbonyl (Boc) | - Acid-labile protecting group- Sterically bulky- Carbamate linkage (-NH-CO-OtBu) | - Protects amine during synthesis- Allows controlled deprotection for further diversification- Modulates polarity and stability |
Carbamate Linkage (-NHCOO-) | - Rotamerism (syn/anti)- H-Bond donor (NH) and acceptor (C=O)- Moderate stability | - Potential pharmacophore element- Contributes to molecular recognition- Stable linkage under physiological conditions |
Synthetic Routes:The synthesis of Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate leverages classic methods for 1,2,4-oxadiazole formation, predominantly the cyclization between amidoximes and activated carboxylic acids or esters:1. Route A (Amidoxime + Activated Ester):- Step 1: Synthesis of 1-(hydroxyimino)cyclohexanecarbonitrile (cyclohexanone-derived amidoxime).- Step 2: Reaction with tert-butyl (2-ethoxy-2-oxoethyl)carbamate (Boc-glycine ethyl ester) in the presence of a base (e.g., triethylamine, potassium carbonate) under reflux conditions. This proceeds via O-acylation followed by thermal cyclodehydration [1].2. Route B (Amidoxime + Carboxylic Acid + Activator):- Step 1: Same amidoxime as Route A.- Step 2: Activation of Boc-protected amino acid (e.g., Boc-glycine) using a coupling agent like propylphosphonic anhydride (T3P), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).- Step 3: Cyclization of the O-acylamidoxime intermediate, often requiring mild heating, to yield the target 1,2,4-oxadiazole [1].
This compound, therefore, embodies the synergy of robust heterocyclic chemistry and strategic protecting group tactics. Its primary value lies as a protected precursor for generating novel amine-functionalized 1,2,4-oxadiazole derivatives, enabling the exploration of structure-activity relationships in medicinal chemistry programs targeting enzymes (kinases, proteases) and receptors where the amine and the heterocycle play crucial binding roles. Its structure directly reflects the ongoing pursuit of complex, stable, and synthetically tractable scaffolds in modern drug discovery [1] [5].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0